molecular formula C23H36N2O2 B5218052 N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

Cat. No.: B5218052
M. Wt: 372.5 g/mol
InChI Key: JFHUSUKGTUUDCU-UHFFFAOYSA-N
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Description

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is a complex organic compound characterized by the presence of a cyclohexylideneamino group and a 3,5-ditert-butyl-4-hydroxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide typically involves the condensation of cyclohexylamine with 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitronium ions (NO2+) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Neuroprotective Effects: It may modulate signaling pathways involved in neuronal survival and function.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)butanamide: Similar structure with a butanamide backbone.

    N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)ethanamide: Similar structure with an ethanamide backbone.

Uniqueness

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexylideneamino and hydroxyphenyl groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-22(2,3)18-14-16(15-19(21(18)27)23(4,5)6)12-13-20(26)25-24-17-10-8-7-9-11-17/h14-15,27H,7-13H2,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUSUKGTUUDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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